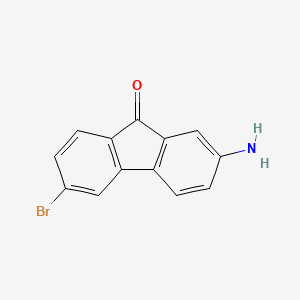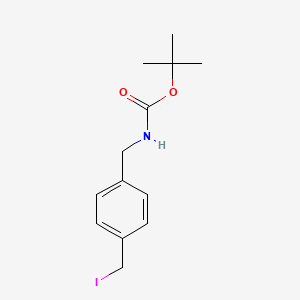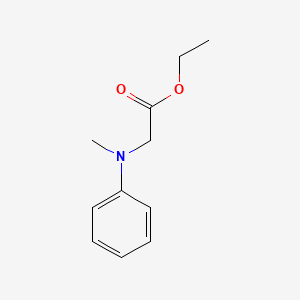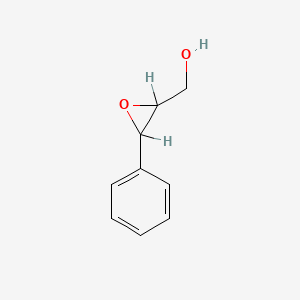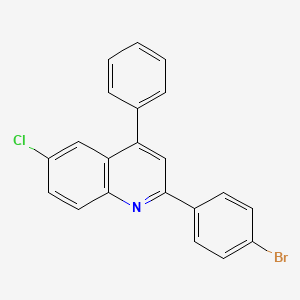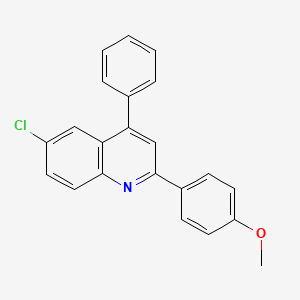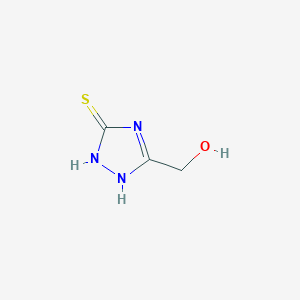
5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione
Descripción general
Descripción
5-(Hydroxymethyl)furfural is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .
Synthesis Analysis
HMF is produced from the dehydration of hexoses (6-carbon sugars) such as fructose undergoing acid-catalyzed poly-dehydration . When hydrochloric acid is used, 5-chloromethylfurfural is produced instead of HMF .Molecular Structure Analysis
The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments have been used to investigate the molecular structure, morphology, and growth mechanism of HMF derived humins .Chemical Reactions Analysis
HMF can form humins either through a ring-opening mechanism and/or through substitution at the α or β position via nucleophilic attack . The addition of DMSO as a co-solvent leads to significant changes in the FTIR spectra of humins .Physical And Chemical Properties Analysis
HMF is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . It has a buttery, caramel odor .Aplicaciones Científicas De Investigación
Photophysical Properties
- 5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione demonstrates significant nonlinear optical properties, with a notably higher static hyperpolarizability than urea, a commercial nonlinear optical material. This suggests potential applications in photonics and optoelectronics (Nadeem et al., 2017).
Antibacterial Activity
- Derivatives of 5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione have been synthesized and shown to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacterial strains, indicating potential use in developing new antibiotics (Plech et al., 2011).
Synthesis of Heterocyclic Compounds
- 5-Aryl-1,2-dihydro-3H-1,2,4-triazole-3-thiones, a class of compounds including 5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione, are synthesized for use in creating potential drugs due to their broad spectrum of biological activity and low toxicity. These compounds are used in the synthesis of various heterocyclic systems (Dovbnya et al., 2021).
Crystal Structure Analysis
- The crystal structure and spectroscopic properties of 5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione derivatives have been extensively studied, revealing extensive hydrogen-bonding interactions and a three-dimensional network structure. This research aids in understanding the molecular geometry and interactions of such compounds (Zhang et al., 2004).
Antitumor Activity
- Some derivatives of 5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione have been synthesized and evaluated for their antitumor activity. These compounds show potential in the development of new anticancer drugs (Kaldrikyan et al., 2013).
Conformational and Binding Analyses
- In-depth studies of the conformational properties and binding analyses of 5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione derivatives have been conducted, providing insights into their potential as inhibitors for various biological targets, including cancer-related enzymes (Karayel, 2021).
Biological Activity Prediction
- Theoretical analyses predict that certain derivatives of 5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione can act as potential inhibitors of specific enzymes, suggesting their utility in drug design and biological activity studies (Srivastava et al., 2016).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 5-hydroxymethylcytosine, have been found to play a central role in cell regulatory processes and are important factors for understanding complex human disease . They are involved in DNA methylation, a well-understood epigenetic mechanism .
Mode of Action
Related compounds like 5-hydroxymethylcytosine are known to undergo oxidation to form other compounds such as 5-formylcytosine and 5-carboxylcytosine . This process is mediated by the TET (ten-eleven translocation) dioxygenase family .
Biochemical Pathways
Related compounds like 5-hydroxymethylcytosine are involved in the process of dna demethylation, which modulates gene expression by adjusting the dna methylation level . Various factors can regulate the demethylation of DNA, such as environmental toxins and mental stress .
Pharmacokinetics
When a related compound, 5-hydroxymethyl-2-furaldehyde (hmf), is administered orally or intravenously to rats, hmf or its metabolites are rapidly eliminated in the urine with the recovery of 95–100% after 24 h .
Result of Action
Related compounds like 5-hydroxymethylcytosine have been found to play a role in dna replication, transcription, cell differentiation, and human disease .
Action Environment
Related compounds like 5-hydroxymethylfurfural have been found to be stable in both ph 40 and 74 environments .
Safety and Hazards
Direcciones Futuras
HMF is classified as a food improvement agent and is primarily being used in the food industry in the form of a food additive as a biomarker as well as a flavoring agent for food products . It is also produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels and other chemicals .
Propiedades
IUPAC Name |
5-(hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3OS/c7-1-2-4-3(8)6-5-2/h7H,1H2,(H2,4,5,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXVOJVUCSBDTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=S)NN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393362 | |
| Record name | AC1MS6VX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
CAS RN |
221524-72-7 | |
| Record name | AC1MS6VX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



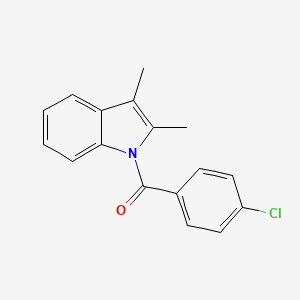


![Benzene, [[(3-bromo-2-propynyl)oxy]methyl]-](/img/structure/B3049750.png)



